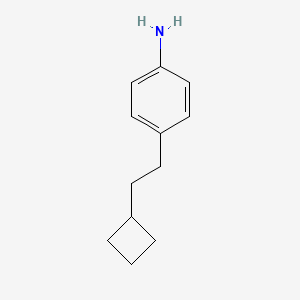
2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester is an organic compound with the molecular formula C18H26O3. It is a derivative of cinnamic acid, where the carboxyl group is esterified with an octyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester typically involves the esterification of 3-(4-methoxyphenyl)-2-propenoic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as immobilized enzymes can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the propenoic acid moiety can be reduced to form a saturated ester.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Hydrolysis can be performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)-2-propenoic acid
Reduction: 3-(4-Methoxyphenyl)propanoic acid octyl ester
Substitution: 3-(4-Methoxyphenyl)-2-propenoic acid and octanol
科学的研究の応用
2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, coatings, and adhesives due to its ability to undergo polymerization reactions.
作用機序
The mechanism of action of 2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients.
類似化合物との比較
Similar Compounds
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: This compound has a similar structure but with a methyl group instead of an octyl group.
2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: This ester has a 2-ethylhexyl group instead of an octyl group.
Uniqueness
2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester is unique due to its longer alkyl chain, which can influence its physical and chemical properties, such as solubility and melting point. This makes it suitable for specific applications where longer alkyl chains are preferred, such as in the formulation of certain polymers and coatings.
特性
分子式 |
C18H26O3 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
octyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H26O3/c1-3-4-5-6-7-8-15-21-18(19)14-11-16-9-12-17(20-2)13-10-16/h9-14H,3-8,15H2,1-2H3/b14-11+ |
InChIキー |
PCQLCJLFQGMYHD-SDNWHVSQSA-N |
異性体SMILES |
CCCCCCCCOC(=O)/C=C/C1=CC=C(C=C1)OC |
正規SMILES |
CCCCCCCCOC(=O)C=CC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)

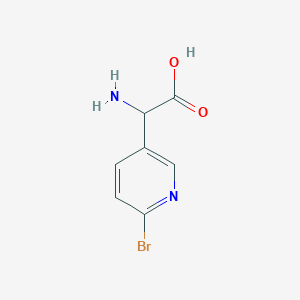
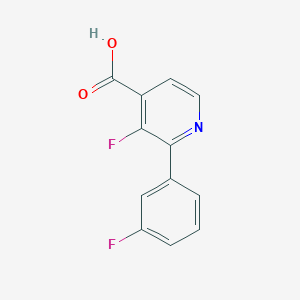
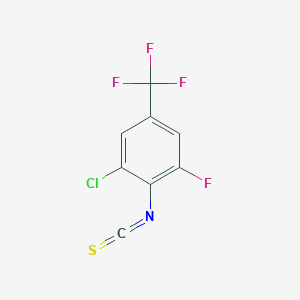

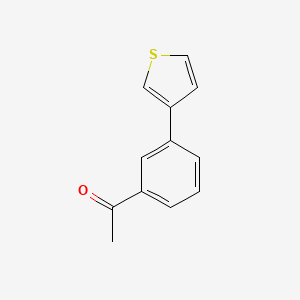

![4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12077275.png)



![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)
